Palmitoleamide (CAS 106010-22-4) is a C16:1 primary fatty acid amide characterized by a cis-Δ9 double bond . In procurement contexts, it is primarily sourced as a highly specific lipidomic standard, a bioactive signaling lipid for neurochemical assays, and a specialized fast-migrating slip agent candidate. Unlike its saturated counterpart, palmitamide, the monounsaturation in palmitoleamide disrupts crystalline packing, significantly lowering its melting point and enhancing its solubility in organic solvent systems . It is strictly required in applications such as gap junction research and LC-MS/MS metabolomics, where exact chain-length differentiation from the more common oleamide (C18:1) is necessary for accurate baseline quantification [1].
Substituting palmitoleamide with the more widely available oleamide (C18:1) or palmitamide (C16:0) compromises both analytical accuracy and physical processability. In metabolomic profiling, palmitoleamide and oleamide represent distinct endogenous pools with different retention times; using oleamide as a generic proxy masks C16-specific signaling pathways [1]. In materials science and formulation, substituting palmitoleamide with the saturated palmitamide drastically alters thermal behavior, increasing the melting point by over 30 °C and reducing solubility in non-polar matrices . Furthermore, in biological assays targeting gap junction communication, the saturated palmitamide is structurally inactive, as the cis-Δ9 double bond is an absolute requirement for receptor binding and protein interaction[1].
The introduction of a cis-Δ9 double bond in the C16 chain fundamentally alters the solid-state packing of the amide. Palmitoleamide exhibits a melting point in the range of 68.5–75.0 °C. In direct contrast, the saturated analog palmitamide (16:0) melts at approximately 106–107 °C . This >30 °C differential significantly lowers the thermal energy required for melt-blending in polymer formulations and enhances ambient-temperature solubility in lipidic or organic solvent matrices.
| Evidence Dimension | Melting Point |
| Target Compound Data | Palmitoleamide (16:1Δ9): 68.5–75.0 °C |
| Comparator Or Baseline | Palmitamide (16:0): 106–107 °C |
| Quantified Difference | >30 °C reduction in melting point |
| Conditions | Standard atmospheric pressure thermal analysis |
A lower melting point allows for lower-temperature processing in polymer extrusion and prevents precipitation in concentrated lipidomic stock solutions.
In assays measuring the inhibition of gap junction-mediated dye transfer in glial cells, the specific structural features of the primary fatty acid amide are critical. Palmitoleamide (16:1Δ9) is a potent inhibitor, demonstrating efficacy comparable to the standard oleamide (18:1Δ9) [1]. However, removing the double bond (as in saturated amides) or shortening the chain to 14 carbons (myristoleamide, 14:1Δ9) results in a complete loss of inhibitory activity at tested concentrations [1]. The positional relationship of the cis-Δ9 olefin to the carboxamide terminus is strictly required for this biological function.
| Evidence Dimension | Gap Junction Inhibition Activity |
| Target Compound Data | Palmitoleamide (16:1Δ9): Potent inhibition |
| Comparator Or Baseline | C14:1Δ9 amides and fully saturated amides: No observable inhibition |
| Quantified Difference | Binary shift from active to inactive based on chain length and unsaturation |
| Conditions | Glial cell dye transfer assay |
Procurement for neurochemical research must specify the 16:1Δ9 or 18:1Δ9 structures, as saturated or shorter-chain analogs will yield false-negative biological results.
In advanced metabolomic studies, such as those analyzing blood metabolite biomarkers in the Alzheimer's Disease Neuroimaging Initiative (ADNI) cohort, palmitoleamide and oleamide are identified as distinct, significantly altered metabolites [1]. Because they differ by a C2H4 unit (C16 vs C18), they possess distinct mass-to-charge ratios (MW ~253.4 vs ~281.5) and chromatographic retention times. Utilizing highly pure palmitoleamide as an analytical standard is essential to calibrate LC-MS/MS instruments properly, ensuring that the C16:1 signaling pool is accurately quantified independently of the more abundant C18:1 pool [1].
| Evidence Dimension | Chromatographic and Mass Spectrometric Resolution |
| Target Compound Data | Palmitoleamide (C16H31NO, MW ~253.4) |
| Comparator Or Baseline | Oleamide (C18H35NO, MW ~281.5) |
| Quantified Difference | 28 Da mass difference and distinct LC retention times |
| Conditions | Untargeted and targeted LC-MS/MS lipidomics |
Accurate calibration using the exact C16:1 standard prevents peak misidentification and ensures reliable quantification of disease-linked lipid biomarkers.
Palmitoleamide is essential as an analytical standard for LC-MS/MS workflows investigating primary fatty acid amides in neurodegenerative diseases or sleep regulation. Its use ensures that C16:1 signaling pools are accurately distinguished from C18:1 (oleamide) pools during quantitative metabolomic profiling[1].
As a potent inhibitor of gap junction communication, palmitoleamide serves as the optimal C16 monounsaturated probe for studying cellular signaling and fatty acid amide hydrolase (FAAH) degradation kinetics, providing a strictly active, shorter-chain comparator to oleamide [2].
In specialized polymer formulations, palmitoleamide can be utilized where a faster migration rate (due to the shorter C16 chain vs C18 oleamide) and a lower melting point (vs saturated palmitamide) are required to precisely modify surface friction properties during extrusion [2].